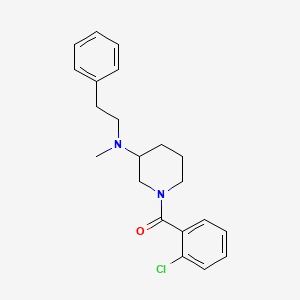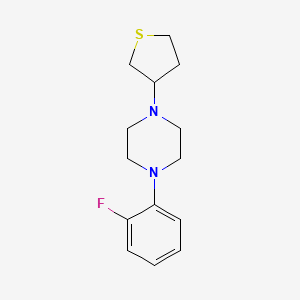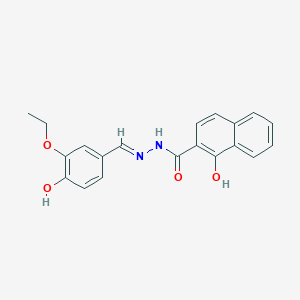![molecular formula C18H17N3OS B6072493 benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072493.png)
benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone, also known as MBTH, is a chemical compound used in scientific research for its ability to detect and quantify the presence of antioxidants in various samples.
作用機序
The mechanism of action of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves the formation of a complex between the compound and antioxidants. The thiazolidine ring in benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can react with the phenolic hydroxyl groups of antioxidants, resulting in the formation of a blue-colored complex. The reaction is pH-dependent and occurs optimally at a pH of 6.6.
Biochemical and Physiological Effects:
benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone does not have any direct biochemical or physiological effects on the body. It is a chemical reagent used solely for analytical purposes and is not intended for human consumption.
実験室実験の利点と制限
Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several advantages as an antioxidant assay reagent, including its simplicity, low cost, and high sensitivity. It can be used to measure the antioxidant capacity of a wide range of samples, and the results are reproducible and reliable. However, there are some limitations to its use. benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is not selective for specific antioxidants and may react with other compounds in the sample, leading to false positives. It also requires a relatively large sample volume, which may be a limitation in certain applications.
将来の方向性
There are several future directions for benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone research. One area of interest is the development of new assays that can selectively measure specific antioxidants, rather than total antioxidant capacity. Another area of focus is the use of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone in combination with other reagents to improve the accuracy and specificity of antioxidant assays. Additionally, there is ongoing research into the use of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone in the analysis of other compounds, such as flavonoids and polyphenols, which have antioxidant properties. Overall, benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a versatile and valuable reagent in scientific research, with many potential applications and opportunities for future development.
合成法
Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can be synthesized through a simple reaction between 3-methylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to yield benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone. The synthesis method is straightforward and does not require any specialized equipment or techniques.
科学的研究の応用
Benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is commonly used in scientific research to measure the antioxidant capacity of various samples, including foods, beverages, and biological fluids. The method involves the reaction of benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone with antioxidants to form a blue-colored complex that can be measured spectrophotometrically. The intensity of the color is proportional to the antioxidant concentration in the sample, making benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone a useful tool for evaluating the antioxidant status of different substances.
特性
IUPAC Name |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-6-5-9-15(10-13)11-16-17(22)20-18(23-16)21-19-12-14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCMSAMGWZYCRC-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-(dimethylamino)ethyl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6072427.png)
![1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B6072432.png)
![methyl 5-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6072440.png)
![1-phenyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6072448.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6072451.png)
![3-amino-2-{[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]methyl}-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}acrylonitrile](/img/structure/B6072456.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B6072460.png)
![4-[5-(1H-indol-2-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B6072466.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-2-furamide](/img/structure/B6072484.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6072494.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6072498.png)

